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Compound of Interest

Compound Name: 5-Fluoroisoquinoline-1-carbonitrile

Cat. No.: B11916656

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
characteristics of 5-fluoroisoquinoline-1-carbonitrile, a key heterocyclic scaffold in medicinal
chemistry. Due to the limited availability of direct experimental data for this specific molecule,
this document presents a detailed analysis based on closely related analogues: isoquinoline-1-
carbonitrile and 5-fluoroisoquinoline. This information serves as a valuable predictive tool for
researchers working with this and similar compounds.

Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for isoquinoline-1-carbonitrile and
5-fluoroisoquinoline. These values provide a strong foundation for predicting the spectral
characteristics of 5-fluoroisoquinoline-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data
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Compound Solvent

Chemical Shifts (8) in ppm

Isoquinoline-1-carbonitrile Not Specified

Aromatic Protons: Multiplets
and doublets in the range of

7.0 - 9.0 ppm are expected.

5-Fluoroisoquinoline Not Specified

Aromatic Protons: Signals
corresponding to the
isoquinoline ring protons are
anticipated in the aromatic

region.

6,7-Methoxyisoquinoline-1-
. . DMSO-d6 or CDCI3
carboxylic acid

Aromatic protons: 7.0 to 9.0
(multiplet/doublet); Carboxylic
acid proton: 10 to 13 (broad
singlet)[1]

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (6) in ppm
Aromatic Carbons: 125-170
Isoquinoline Not Specified ppm; Nitriles (R-C=N): 110-120
ppm[Z]
) ) Data for a related compound
Mesitylacetylene Hexadeuterioacetone

shows various carbon signals.

Table 3: 19F NMR Spectroscopic Data (Predicted)

Compound Solvent

Predicted Chemical Shift
(d) in ppm (Referenced to
CFCI3)

5-Fluoroisoquinoline-1-
o CDCI3
carbonitrile

Aromatic Fluorine (-ArF): +80
to +170 ppm[3]
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Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

Functional Group

Characteristic Absorption (cm-1)

C=N (Nitrile)

2260-2200 (sharp, medium intensity)

C=C (Aromatic)

1600-1585 and 1500-1400[4]

C-H (Aromatic)

3100-3000[4]

C-F

1400-1000 (strong)

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of Isoquinoline-1-carbonitrile
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lon miz Relative Intensity (%)
[M]+ 154.0 100.0
[M+1]+ 155.0 11.6
[M-HCN]+ 127.0 33.0
128.0 7.7

153.0 6.4

100.0 5.1

77.0 54

51.0 7.1

50.0 4.9

76.0 4.9

75.0 4.4

101.0 3.7

126.0 3.2

74.0 3.1

99.0 24

63.0 2.4

102.0 24

103.0 1.9

63.5 14

52.0 13

62.0 1.3

39.0 1.2
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The molecular ion peak for 5-fluoroisoquinoline-1-carbonitrile is predicted to be at m/z 172,
corresponding to the molecular formula C10H5FN2.

Experimental Protocols

While a specific protocol for 5-fluoroisoquinoline-1-carbonitrile is not readily available, a
general synthetic approach can be extrapolated from the synthesis of similar fluorinated
isoquinoline derivatives.

General Synthesis of Substituted 4-Fluoroisoquinolines:

A common route involves the use of 2-bromobenzaldehydes as starting materials.[5] The
synthesis typically proceeds through the following key steps:

¢ Sonogashira Coupling: The 2-bromobenzaldehyde is coupled with a suitable alkyne in the
presence of a palladium catalyst (e.g., PdCI2(PPh3)2) and a copper co-catalyst (e.g., Cul) in
a solvent like triethylamine.[5]

» Imine Formation: The resulting 2-alkynylbenzaldehyde is reacted with a primary amine (e.g.,
tert-butylamine) to form an imine intermediate.[5]

e Cyclization and Fluorination: The imine is then subjected to a cyclization and fluorination
reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the
presence of a silver salt (e.g., AQNO3) and a base (e.g., Li2CO3) in a polar aprotic solvent
like N,N-dimethylacetamide (DMA).[5]

Spectroscopic Characterization Protocol:
Standard analytical techniques are employed for the characterization of the final product:

 NMR Spectroscopy:1H, 13C, and 19F NMR spectra are recorded on a high-field NMR
spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCI3 or DMSO-
d6. Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR.

[5]

» IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be
prepared as KBr pellets or analyzed as a thin film.[6]
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¢ Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the

molecular formula of the synthesized compound.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization

of a fluorinated isoquinoline derivative.
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Caption: Generalized workflow for the synthesis and characterization of fluorinated

isoquinolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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